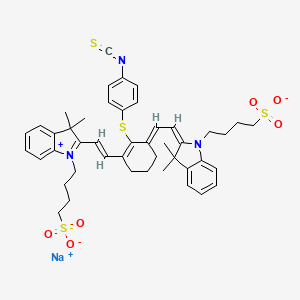

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester often involves multi-step processes including esterification, silylation, and specific functional group manipulations. A general procedure for esterification of carboxylic acids with diazoalkanes generated in situ is relevant, as it outlines a method that could be adapted for synthesizing similar esters. This method offers significant advantages regarding safety and efficiency, as diazo intermediates are neither isolated nor achieve appreciable concentrations during the reaction (Furrow & Myers, 2004).

Molecular Structure Analysis

Understanding the molecular structure of such a compound involves detailed analysis through spectroscopic methods such as NMR, IR, and mass spectrometry. Techniques like gas-liquid chromatography-mass spectrometry (GLC-MS) are particularly useful for analyzing hydroxy fatty acids as their methyl esters and tert.-butyldimethylsilyl ethers, providing insights into the molecular structure and the location of functional groups along the carbon chain (Chance, Gerhardt, & Mawhinney, 1998).

Chemical Reactions and Properties

The specific chemical reactions and properties of this compound would be influenced by its unique functional groups, such as the tert-butyldimethylsilyl group and the methyl ester. These groups affect reactivity, including susceptibility to hydrolysis, esterification efficiency, and the stability of derivatives during reactions. For example, the study on tert.-butyldimethylsilyl ethers of secondary hydroxy fatty acid methyl esters provides insight into the stability and reactivity of silyl ether derivatives, which are pertinent to understanding the chemical behavior of similar compounds (Steffenrud et al., 1987).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of this compound would be closely related to its molecular structure. For instance, the introduction of tert-butyldimethylsilyl groups significantly affects the volatility and phase behavior of hydroxy fatty acids, as demonstrated in studies involving their silyl derivatives. These modifications can enhance the compound's stability and solubility in organic solvents, facilitating its purification and analysis (Mawhinney, Robinett, Atalay, & Madson, 1986).

Chemical Properties Analysis

The chemical properties of 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and participation in cycloaddition reactions, are crucial for understanding its potential as a chemical intermediate or therapeutic agent. Insights can be drawn from the synthesis and reactions of similar silyl carbamates, illustrating how the silyl protecting groups can be chemoselectively transformed, impacting the compound's overall reactivity and utility in organic synthesis (Sakaitani & Ohfune, 1990).

Applications De Recherche Scientifique

Applications in Chemical Engineering and Biotechnology

- The synthesis of sugar fatty acid esters (SFAE) with Candida antarctica lipase B (CALB) presents a key area of research in chemical engineering, focusing on the use of renewable raw materials and resources to produce alternative sugar esters (SE). The study reviews the trends and spaces across CALB-catalyzed SE synthesis, providing valuable insights into the development of this field, although it does not directly mention 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester (Gonçalves et al., 2021).

Environmental Health and Safety

- Research on phthalate esters, a class of chemicals commonly used in consumer and personal care products, highlights the importance of exposure assessment in epidemiological studies. The study discusses population trends in exposure and the reliability of urinary metabolite measurements for long-term exposure assessment, providing a framework for understanding environmental contaminants and their impact on human health (Johns et al., 2015).

Applications in Drug Delivery and Tissue Engineering

- Poly(ether-ether) and poly(ether-ester) block copolymers are widely used in biomedical fields due to their safety and biocompatibility. The review discusses their applications in drug delivery, gene therapy, and tissue engineering, outlining advances and new trends, including active targeting theranostic systems, gene delivery systems, and tissue engineering based on these copolymers (He et al., 2016).

Water Treatment and Environmental Remediation

- Advanced oxidation processes (AOPs) are highlighted as effective means for the removal of phthalate esters (PAEs) in aqueous matrices. The review systematically evaluates AOPs studies that have treated water contaminated with PAEs, emphasizing the importance of removing these hazardous substances before discharging them into the environment (Pirsaheb et al., 2022).

Pharmacology and Neuroprotective Actions

- Ethyl ferulate, a phenylpropanoid with anti-inflammatory, antioxidant, and neuroprotective activities, is discussed for its potential uses in the nutraceutical and pharmaceutical industry. The study provides an overview of patents and scientific articles involving ethyl ferulate, highlighting its therapeutic applications and the need for further research to explore its pharmacological potential (Cunha et al., 2019).

Dermatology and Psoriasis Treatment

- The systematic review assesses the evidence for the efficacy and safety of fumaric acid esters (FAEs) in psoriasis treatment, discussing clinical effects, methodological quality, and the overall level of evidence. It highlights the need for studies focusing on long-term use and comparisons with other treatments to better understand the role of FAEs in psoriasis treatment (Balak et al., 2016).

Propriétés

IUPAC Name |

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21-/t27-,31-,32-,33+,34+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGWSEUEDPLMHW-MUWHYZOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)